An In-depth Technical Guide to 2,4-Dibromo-3-fluoropyridine (CAS 1804419-14-4)
An In-depth Technical Guide to 2,4-Dibromo-3-fluoropyridine (CAS 1804419-14-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromo-3-fluoropyridine is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic placement of two bromine atoms and a fluorine atom on the pyridine ring offers multiple reaction sites for derivatization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physicochemical properties, potential synthetic routes, expected reactivity, and prospective applications of this compound, with a particular focus on its utility in drug discovery and development. While experimental data for this specific molecule is limited, this document consolidates information from closely related analogues to provide a robust predictive profile.
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacological properties. Fluorine's high electronegativity and small steric footprint can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. The pyridine scaffold, a common motif in numerous pharmaceuticals, when combined with fluorine substitution, provides a powerful platform for the design of novel therapeutics. 2,4-Dibromo-3-fluoropyridine, with its unique substitution pattern, presents a trifecta of reactive sites, positioning it as a valuable intermediate for the synthesis of diverse compound libraries.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 1804419-14-4 | |
| Molecular Formula | C₅H₂Br₂FN | |
| Molecular Weight | 254.88 g/mol | |
| Predicted Boiling Point | Approx. 200-220 °C at 760 mmHg | Based on analogues like 2,4-dichloro-3-fluoropyridine (187.7 °C)[1] and 3-bromopyridine (173 °C)[2], with an expected increase due to the second bromine atom. |
| Predicted Melting Point | Likely a low-melting solid | 2,4-Dibromopyridine is a solid with a melting point of 35-40 °C. The introduction of fluorine may alter the crystal packing and melting point. |
| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); limited solubility in water. | Halogenated organic compounds are generally soluble in organic solvents and poorly soluble in water[3]. |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on related compounds like 4-bromo-3-fluoropyridine[3]. |
Synthesis Strategies
While a specific, published protocol for the synthesis of 2,4-Dibromo-3-fluoropyridine is not currently available, several established synthetic methodologies for halogenated pyridines can be proposed as viable routes.
Proposed Synthetic Pathway: Halogen Exchange Fluorination
A plausible and commonly employed method for introducing fluorine into a pyridine ring is through a halogen exchange (Halex) reaction. This would likely involve the synthesis of a di-bromo, chloro-substituted pyridine precursor followed by selective fluorination.
Experimental Protocol: A Hypothetical Two-Step Synthesis
Step 1: Synthesis of 2,4-Dibromo-3-chloropyridine (Hypothetical Intermediate)
This step would likely start from a commercially available or readily synthesized 3-chloropyridine derivative, followed by bromination. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 2,4-dibromo substitution pattern.
Step 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
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To a solution of the hypothetical 2,4-dibromo-3-chloropyridine in a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a source of fluoride ions, such as cesium fluoride (CsF) or potassium fluoride (KF).
-
The reaction mixture is heated to an elevated temperature (typically 120-180 °C) to facilitate the nucleophilic aromatic substitution of the chlorine atom with fluorine. The choice of fluoride salt and reaction conditions is crucial for achieving high conversion and selectivity.
-
Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent.
-
Purification by column chromatography would yield the desired 2,4-Dibromo-3-fluoropyridine.
Alternative Route: Diazotization and Fluorination (Balz-Schiemann Type Reaction)
Another potential synthetic avenue involves the diazotization of a corresponding aminopyridine precursor, followed by a fluorination step, akin to the Balz-Schiemann reaction.[4]
Conceptual Workflow: Balz-Schiemann Approach
Figure 1. Conceptual workflow for the synthesis of 2,4-Dibromo-3-fluoropyridine via a Balz-Schiemann type reaction.
Reactivity and Synthetic Utility
The reactivity of 2,4-Dibromo-3-fluoropyridine is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen atom and the three halogen substituents. This electronic landscape makes the molecule an excellent substrate for various transformations.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic attack. The positions ortho and para to the nitrogen atom (C2, C4, and C6) are particularly electron-deficient. In 2,4-Dibromo-3-fluoropyridine, both the C2 and C4 positions, bearing bromine atoms, are susceptible to nucleophilic displacement. The regioselectivity of such reactions will be influenced by a combination of electronic and steric factors. Generally, the C4 position in dihalopyridines can be more reactive towards SNAr, but the presence of the adjacent fluorine at C3 could sterically hinder attack at C4, potentially favoring substitution at the C2 position.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms provide handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds.
Regioselectivity in Suzuki Coupling:
Based on studies of 2,4-dibromopyridine, it is anticipated that Suzuki coupling will exhibit regioselectivity. The C2-Br bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C4-Br bond. This allows for selective mono-functionalization at the 2-position under carefully controlled conditions. Subsequent modification at the 4-position can then be achieved under more forcing conditions.
Illustrative Reaction Scheme: Selective Suzuki Coupling
Figure 2. Predicted regioselective Suzuki coupling of 2,4-Dibromo-3-fluoropyridine.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C5 and C6 positions. These signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.
-
¹³C NMR: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens, with the carbon atoms bonded to bromine and fluorine exhibiting characteristic shifts.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the C3 position. The chemical shift of this signal would be informative about the electronic environment of the pyridine ring.[7][8] Computational methods can be used to predict the approximate chemical shift.[9][10]
Mass Spectrometry (MS)
The mass spectrum of 2,4-Dibromo-3-fluoropyridine is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a triplet with a characteristic 1:2:1 intensity ratio.[11] Fragmentation would likely involve the loss of bromine atoms and potentially the pyridine ring cleavage.[12][13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong absorptions corresponding to the C-Br and C-F stretching vibrations at lower wavenumbers.
Applications in Drug Development and Medicinal Chemistry
The synthetic versatility of 2,4-Dibromo-3-fluoropyridine makes it an attractive starting material for the synthesis of novel drug candidates. The ability to selectively functionalize the 2- and 4-positions allows for the exploration of structure-activity relationships by introducing a variety of substituents. The fluorine atom at the 3-position can serve to block a potential site of metabolism and modulate the basicity of the pyridine nitrogen, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,4-Dibromo-3-fluoropyridine is not widely available. However, based on data for structurally related compounds such as 4-bromo-3-fluoropyridine and other polybrominated aromatic compounds, the following precautions should be taken:[16]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. The long-term toxicological properties have not been established. Polybrominated compounds can be persistent in the environment and may have adverse health effects.[17][18][19][20][21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,4-Dibromo-3-fluoropyridine (CAS 1804419-14-4) is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its unique arrangement of three halogen atoms on a pyridine ring offers a rich platform for the creation of diverse and complex molecules. While experimental data remains scarce, this guide provides a comprehensive, predictive overview of its properties, synthesis, and reactivity based on established chemical principles and data from analogous structures. It is anticipated that as this compound becomes more accessible, its utility in the development of novel pharmaceuticals and other functional materials will be increasingly realized.
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